

A Comparative Toxicological Profile of HFO-1234ze Isomers: (E) vs. (Z)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3,3,3-Tetrafluoroprop-1-ene*

Cat. No.: *B156734*

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of developing environmentally safer hydrofluoroolefins (HFOs), the isomers of 1,3,3,3-tetrafluoropropene, HFO-1234ze(E) and HFO-1234ze(Z), have emerged as significant players. Their low global warming potential (GWP) makes them attractive alternatives to traditional hydrofluorocarbons (HFCs). However, a thorough understanding of their toxicological profiles is paramount for their safe application, particularly in sensitive areas such as medical devices and pharmaceuticals. This guide provides a detailed comparison of the toxicological data available for HFO-1234ze(E) and HFO-1234ze(Z), highlighting the extensive testing conducted on the (E) isomer and the current data gaps for its (Z) counterpart.

Introduction to HFO-1234ze Isomers

HFO-1234ze exists as two geometric isomers: the trans-isomer, HFO-1234ze(E), and the cis-isomer, HFO-1234ze(Z).^[1] While sharing the same chemical formula, their differing spatial arrangements result in distinct physical properties, influencing their suitability for various applications.^{[1][2]} HFO-1234ze(E) is widely considered for use as a refrigerant, foam blowing agent, and medical propellant, whereas the higher boiling point of HFO-1234ze(Z) makes it a candidate for high-temperature heat pumps.^{[1][2]} This difference in application underscores the importance of a discrete toxicological assessment for each isomer.

Comparative Toxicological Assessment

A comprehensive review of the available literature and regulatory data reveals a significant disparity in the extent of toxicological testing between the two isomers. HFO-1234ze(E) has been the subject of numerous studies, providing a robust dataset for risk assessment. In contrast, publicly available, in-depth toxicological data for HFO-1234ze(Z) is limited.

Acute Toxicity

HFO-1234ze(E) has a very low acute inhalation toxicity.^[3] Studies in rats have shown a 4-hour LC50 (lethal concentration, 50%) of greater than 207,000 ppm.^[1] In mice, the 4-hour LC50 is reported to be as high as 103,300 ppm.^[3] These high concentrations with no lethality indicate a low risk of acute toxicity from short-term exposure.^[3]

HFO-1234ze(Z), based on available safety data sheets, is classified as an extremely flammable gas and may be harmful if swallowed.^[4] However, specific LC50 or LD50 values from dedicated acute toxicity studies are not readily available in the public domain.

Genetic and Carcinogenic Potential

A battery of genotoxicity tests has been conducted on HFO-1234ze(E), all yielding negative results. These include the Ames test, in vitro chromosome aberration assays in human lymphocytes, and in vivo micronucleus assays in mice and rats.^{[1][3]} This lack of genotoxic activity suggests a low carcinogenic potential.^[5]

For HFO-1234ze(Z), there is a notable absence of publicly available genotoxicity and carcinogenicity studies.

Reproductive and Developmental Toxicity

Extensive studies on HFO-1234ze(E) have shown no evidence of reproductive or developmental toxicity at high exposure levels.^{[6][7]} In studies conducted on rats and rabbits, no adverse effects on fertility, reproductive performance, or fetal development were observed even at concentrations up to 15,000 ppm.^[3]

Comprehensive reproductive and developmental toxicity data for HFO-1234ze(Z) is not currently available in the public record.

Repeated-Dose Inhalation Toxicity

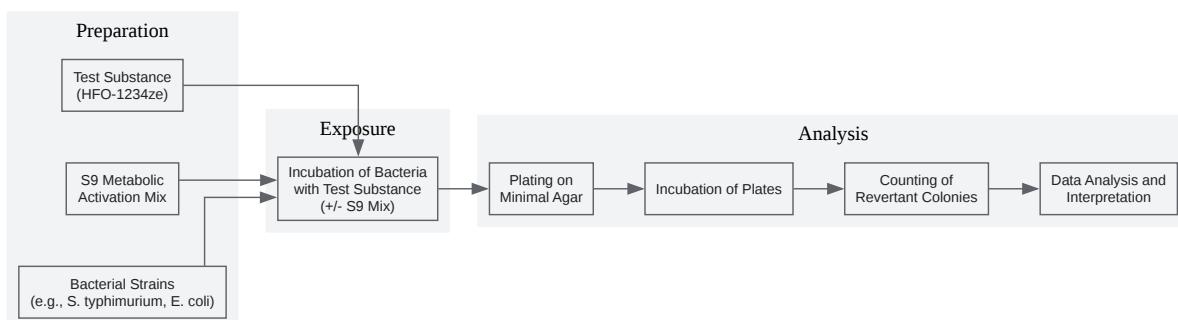
Sub-chronic and chronic inhalation studies are crucial for understanding the potential effects of long-term exposure.

For HFO-1234ze(E), several repeat-dose inhalation studies have been conducted in various species. In rats, the heart has been identified as a target organ at high concentrations.[\[3\]](#)[\[6\]](#) A 90-day study revealed focal and multifocal mononuclear cell infiltrates in the heart at exposures of 1,500 ppm and above.[\[3\]](#) However, there was no evidence of fibrosis, and the severity did not appear to increase with the duration of exposure.[\[3\]](#) In a 13-week study with rats, a No-Observed-Adverse-Effect Level (NOAEL) of 5,000 ppm was established for mild effects on the heart.[\[1\]](#)[\[2\]](#)

Detailed repeated-dose inhalation toxicity studies for HFO-1234ze(Z) are not publicly available, preventing a direct comparison of target organ effects and NOAELs.

Summary of Toxicological Data

The following table summarizes the available toxicological data for the HFO-1234ze isomers.

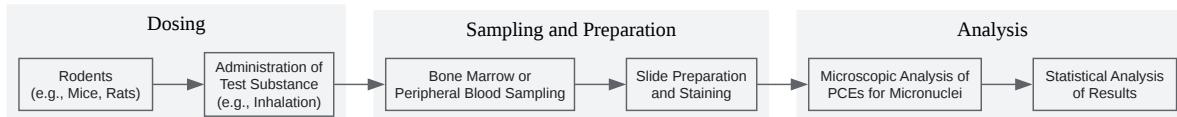

Toxicological Endpoint	HFO-1234ze(E)	HFO-1234ze(Z)
Acute Inhalation Toxicity	Very low toxicity; 4-hr LC50 (rat) > 207,000 ppm [1] [3]	Data not publicly available
Genetic Toxicity	Not genotoxic in a battery of in vitro and in vivo assays [1] [3]	Data not publicly available
Carcinogenicity	Low cancer risk based on genotoxicity data [5]	Data not publicly available
Reproductive & Developmental Toxicity	No evidence of toxicity in rats and rabbits up to 15,000 ppm [3]	Data not publicly available
Repeated-Dose Toxicity (Inhalation)	Target organ: Heart (in rats at high concentrations); NOAEL: 5,000 ppm (13-week, rat) [1] [2] [3]	Data not publicly available

Experimental Protocols: A Look into Key Methodologies

To ensure the trustworthiness and reproducibility of toxicological data, standardized and validated experimental protocols are employed. Below are outlines of key assays used to evaluate the safety of substances like HFO-1234ze(E).

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is a primary screening tool for identifying substances that can cause gene mutations.



[Click to download full resolution via product page](#)

Caption: Workflow for the Ames Test to assess mutagenic potential.

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents exposed to a test substance.

[Click to download full resolution via product page](#)

Caption: Workflow of the *in vivo* micronucleus assay for genotoxicity.

Conclusion and Future Directions

The available toxicological data for HFO-1234ze(E) demonstrates a favorable safety profile, characterized by low acute toxicity, and an absence of genotoxic, reproductive, or developmental effects at high concentrations. The primary finding of concern from repeated-dose inhalation studies is the observation of mild cardiac effects in rats at high exposure levels, with a well-defined NOAEL.

In stark contrast, the toxicological profile of HFO-1234ze(Z) remains largely uncharacterized in the public domain. While its distinct physical properties suggest different applications from its (E) isomer, the lack of comprehensive safety data presents a significant knowledge gap. For researchers, scientists, and drug development professionals considering the use of HFO-1234ze isomers, it is crucial to recognize this disparity.

For HFO-1234ze(E), the extensive toxicological database provides a strong foundation for risk assessment in various applications.

For HFO-1234ze(Z), further comprehensive toxicological evaluation is necessary to establish a complete safety profile and enable a thorough risk-benefit analysis for its intended uses.

As the demand for environmentally friendly alternatives continues to grow, a commitment to rigorous and transparent toxicological testing for all new chemical entities, including isomers, is essential for ensuring human and environmental safety.

References

- Honeywell. (n.d.). Solstice® ze Refrigerant (HFO-1234ze(E)).

- Rusch, G. M., et al. (2012). The acute, genetic, developmental and inhalation toxicology of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze). *Food and Chemical Toxicology*, 50(4), 1333-1341.
- MG Chemicals. (2025, October 31). Safety Data Sheet: Super Duster™ HFO-1234ZE.
- Jackson, J. A., et al. (2024). The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products. *International Journal of Toxicology*, 43(1), 4-18.
- Climalife. (n.d.). Solstice® ze Refrigerant (HFO-1234ze(E)).
- A-Gas. (2021, April 29). 1234ZE Safety Data Sheet.
- PubChem. (n.d.). 1,3,3,3-Tetrafluoropropene, (1Z)-. National Center for Biotechnology Information.
- ECHA. (n.d.). (1E)-**1,3,3,3-tetrafluoroprop-1-ene**. European Chemicals Agency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 2. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 3. The acute, genetic, developmental and inhalation toxicology of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 | CID 11116025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. airefrig.com.au [airefrig.com.au]
- 6. The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ess.honeywell.com [ess.honeywell.com]
- To cite this document: BenchChem. [A Comparative Toxicological Profile of HFO-1234ze Isomers: (E) vs. (Z)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156734#toxicological-profile-comparison-of-hfo-1234ze-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com